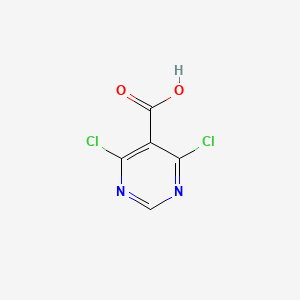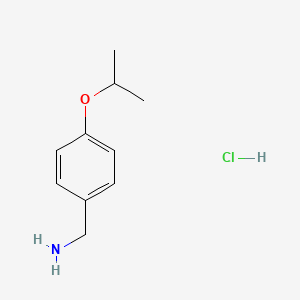
(4-Isopropoxyphenyl)methanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Isopropoxyphenyl)methanamine hydrochloride is an organic compound with the chemical formula C10H15NO · HCl. It is a solid, often in crystalline form, and is used in various scientific research applications due to its unique chemical properties .
Mecanismo De Acción
Target of Action
It’s structurally related to methenamine , a urinary tract antiseptic and antibacterial drug
Mode of Action
Methenamine, a structurally related compound, is known to be hydrolyzed to formaldehyde in acidic urine . Formaldehyde has nonspecific bactericidal action . It’s possible that (4-Isopropoxyphenyl)methanamine hydrochloride might have a similar mode of action, but this is speculative and requires further investigation.
Pharmacokinetics
It’s known that the compound is a solid, often existing in crystalline form . It’s soluble in water and ethanol , which could potentially influence its bioavailability
Action Environment
The action of this compound might be influenced by various environmental factors. For instance, as an amine hydrochloride, it has basic properties and can react with acids or acidic substances . This could potentially influence its action, efficacy, and stability.
Análisis Bioquímico
Biochemical Properties
(4-Isopropoxyphenyl)methanamine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with proteases, which are enzymes that break down proteins into smaller peptides or amino acids . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, thereby inhibiting or modulating its activity.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Additionally, this compound can alter gene expression by modulating transcription factors, leading to changes in the production of specific proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular processes, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in enzyme activity and gene expression . Toxic or adverse effects have been observed at very high doses, including cellular toxicity and disruption of normal metabolic processes .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in the metabolism of various compounds . These interactions can affect metabolic flux and the levels of specific metabolites within the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can influence its activity and function .
Subcellular Localization
The subcellular localization of this compound is essential for its activity. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can affect the compound’s interactions with other biomolecules and its overall function within the cell .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Isopropoxyphenyl)methanamine hydrochloride typically involves the reaction of (4-isopropoxyphenyl)methanamine with hydrochloric acid. One method involves the protection of hydroxyl groups, followed by bromine substitution, etherification, and deprotection to yield the final product . The reaction conditions are generally mild, and the process can be easily scaled up for industrial production.
Industrial Production Methods
In industrial settings, the production of this compound involves similar steps but on a larger scale. The use of cost-effective raw materials and solvents, along with high-yield reactions, makes the process economically viable .
Análisis De Reacciones Químicas
Types of Reactions
(4-Isopropoxyphenyl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the methanamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium ethoxide .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction can produce various amine derivatives .
Aplicaciones Científicas De Investigación
(4-Isopropoxyphenyl)methanamine hydrochloride is used in a wide range of scientific research applications:
Comparación Con Compuestos Similares
Similar Compounds
- (4-Isopropylphenyl)methanamine hydrochloride
- (2-Fluoro-4-isopropylphenyl)methanamine hydrochloride
- (4-Isopropoxyphenyl)ethanamine hydrochloride
Uniqueness
(4-Isopropoxyphenyl)methanamine hydrochloride is unique due to its specific isopropoxy substitution, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable in specialized applications where other compounds may not be as effective .
Propiedades
IUPAC Name |
(4-propan-2-yloxyphenyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c1-8(2)12-10-5-3-9(7-11)4-6-10;/h3-6,8H,7,11H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPJGJFSVQLJRFY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80648540 |
Source


|
| Record name | 1-{4-[(Propan-2-yl)oxy]phenyl}methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80648540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100131-60-0 |
Source


|
| Record name | 1-{4-[(Propan-2-yl)oxy]phenyl}methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80648540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
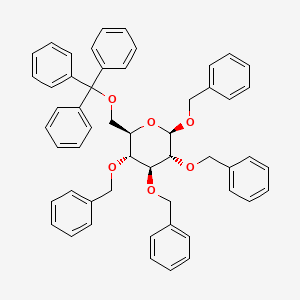
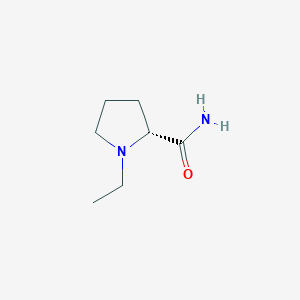
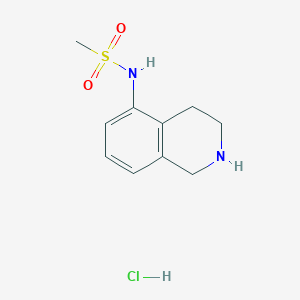
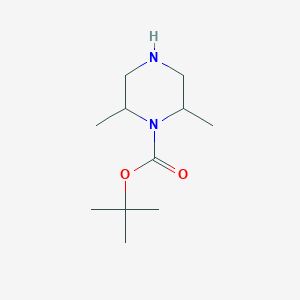
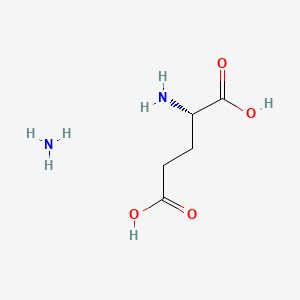
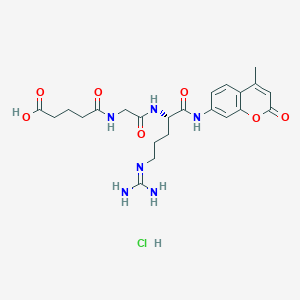
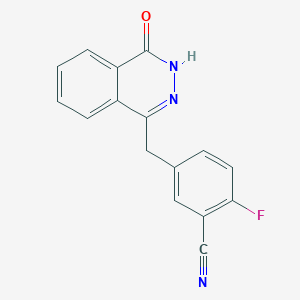
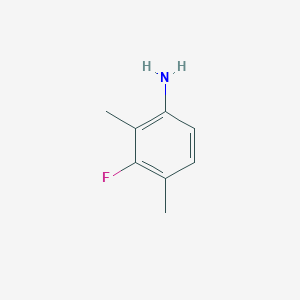
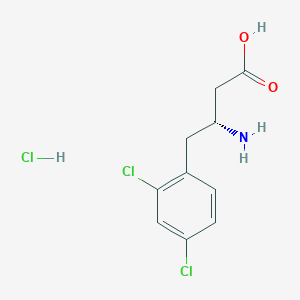
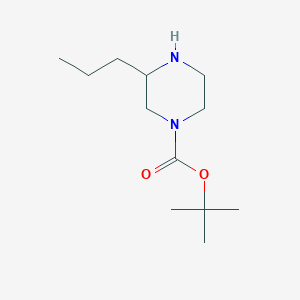
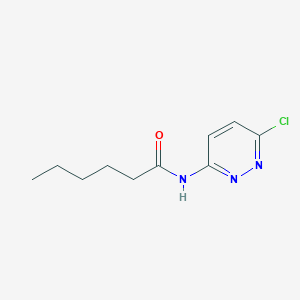
![3-[(6-Amino-3-pyridazinyl)methyl]benzonitrile](/img/structure/B1343942.png)
